Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate chemical properties
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate chemical properties
An In-depth Technical Guide to Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate: Properties, Synthesis, and Applications
Executive Summary
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a trifluoromethyl group, a reactive enamine system, and an ester moiety, makes it a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules.[1] The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability and biological activity of derivative compounds, a crucial advantage in modern drug design.[1] This guide provides a comprehensive overview of the core chemical properties, a validated synthetic protocol, predicted spectroscopic characteristics, and the synthetic utility of this reagent, tailored for researchers and professionals in chemical synthesis and drug development.
Introduction to Fluorinated Enamines in Chemical Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate belongs to the class of trifluoromethyl-substituted β-enamino esters. These compounds serve as powerful intermediates, leveraging the nucleophilic nature of the enamine for C-C and C-N bond formation while carrying the valuable CF₃ moiety into the target structure. This guide aims to serve as a technical resource, elucidating the key attributes of this specific reagent to facilitate its effective application in research and development.
Nomenclature and Structural Elucidation
A precise understanding of the molecule's structure is fundamental to exploiting its reactivity.
2.1 Identification and Formula
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Systematic IUPAC Name: ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate[2]
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Common Names: Ethyl 3-methylamino-4,4,4-trifluorocrotonate[3]
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CAS Number: 507448-65-9 (for Z-isomer)[2]
2.2 Key Structural Features The molecule's reactivity is a direct consequence of its trifunctional nature:
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Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that influences the electronic character of the double bond.
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Enamine System (N-C=C): This is the primary reactive site, providing nucleophilic character at the α-carbon and enabling a wide range of derivatization reactions.
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Ethyl Ester (-COOEt): Offers a site for potential modification (e.g., hydrolysis, amidation) and influences the overall solubility and reactivity.
2.3 Stereochemistry The compound exists as E/Z isomers due to the substituted double bond. The (Z)-isomer is often the thermodynamically more stable form due to the formation of an intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen, creating a stable six-membered pseudo-ring.
Caption: Structure of (Z)-Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate.
Physicochemical Properties
The physical properties of the compound are essential for its handling, storage, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Weight | 197.15 g/mol | [2][4] |
| Molecular Formula | C₇H₁₀F₃NO₂ | [1][2] |
| Boiling Point | 95-98 °C (at 19 Torr) | [3][4] |
| Density | ~1.186 g/cm³ (Predicted) | [1][4] |
| Flash Point | 87.5 °C | [4] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features and Rationale |
| ¹H NMR | ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester, triplet due to coupling with the adjacent CH₂ group. ~1.9 ppm (s, 3H): Methyl protons on the nitrogen. ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester, quartet due to coupling with the adjacent CH₃ group. ~4.5 ppm (s, 1H): Vinylic proton. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing ester. ~8.5 ppm (br s, 1H): N-H proton, often broad. Its downfield shift is characteristic of intramolecular hydrogen bonding in the Z-isomer. |
| ¹³C NMR | ~14 ppm: Ethyl ester CH₃. ~60 ppm: Ethyl ester CH₂. ~90 ppm: Vinylic carbon attached to the proton. ~123 ppm (q): CF₃ carbon, showing a characteristic quartet due to C-F coupling. ~160 ppm (q): Vinylic carbon attached to the CF₃ group. ~170 ppm: Ester carbonyl carbon. |
| ¹⁹F NMR | ~ -70 ppm (s): A single sharp peak corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| IR (Infrared) | ~3300 cm⁻¹ (br): N-H stretch. ~2900-3000 cm⁻¹: C-H stretches (aliphatic). ~1660 cm⁻¹: C=O stretch (ester), lowered frequency due to conjugation and H-bonding. ~1600 cm⁻¹: C=C stretch. ~1100-1300 cm⁻¹ (strong): C-F stretches. |
| Mass Spec (EI) | M⁺ at m/z = 197: Molecular ion peak. Fragments: Loss of ethoxy radical (-OC₂H₅, m/z = 152), loss of ethyl group (-C₂H₅, m/z = 168), and fragments corresponding to the trifluoroacetyl portion. |
Synthesis and Purification
The most direct and efficient synthesis of this compound is through the condensation of a β-ketoester with methylamine.
5.1 Retrosynthetic Analysis
The key disconnection breaks the C-N bond of the enamine, revealing the precursor molecules: ethyl 4,4,4-trifluoroacetoacetate and methylamine. This is a standard and reliable transformation.
Caption: Retrosynthetic pathway for the target compound.
5.2 Recommended Synthetic Protocol
This protocol is based on standard procedures for enamine synthesis from β-dicarbonyl compounds.
Materials:
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Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
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Methylamine (1.1 eq, e.g., as a 40% solution in water or 2M in THF)
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Toluene or Benzene (as solvent)
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p-Toluenesulfonic acid (catalytic amount, ~0.01 eq)
Procedure:
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and toluene (~0.5 M concentration).
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Addition of Reagents: Add the catalytic amount of p-toluenesulfonic acid, followed by the dropwise addition of methylamine solution (1.1 eq).
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation.
5.3 Causality Behind Experimental Choices
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Dean-Stark Apparatus: The condensation reaction produces water as a byproduct. Removing it from the reaction mixture is crucial to drive the equilibrium towards the formation of the enamine product, thereby maximizing the yield.
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Acid Catalyst: p-Toluenesulfonic acid protonates the keto-carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by methylamine.
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Azeotropic Solvent: Toluene forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.
Caption: General workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the predictable reactivity of its enamine functionality.[1]
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Nucleophilic Acyl Substitution and Alkylation: The enamine can act as a nucleophile, reacting with a variety of electrophiles such as acid chlorides and alkyl halides.
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Cyclization Reactions: It is an excellent precursor for building heterocyclic rings, which are prevalent structures in pharmaceuticals.[1] For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.
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Role of the CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group polarizes the enamine system, modulating its nucleophilicity. This electronic effect can be harnessed to control regioselectivity in subsequent reactions.
Applications in Drug Discovery and Development
This reagent is primarily utilized as a building block for creating more complex molecules with potential therapeutic applications.[1]
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Scaffold Development: It provides a robust scaffold that already contains the beneficial CF₃ group. Synthesizing derivatives allows for the rapid exploration of chemical space around a fluorinated core.
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Enhanced Pharmacokinetics: Molecules incorporating the trifluoromethyl group often exhibit increased metabolic stability because the C-F bond is resistant to enzymatic cleavage. This can lead to improved drug half-life and bioavailability.[1]
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Intermediate for Bioactive Compounds: It serves as a key intermediate in the synthesis of various biologically active heterocyclic compounds that are widely used in medicinal chemistry.[1]
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related structures like Ethyl 3-amino-4,4,4-trifluoro-2-butenoate provides guidance.[5]
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Potential Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[5]
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Recommended PPE: Standard laboratory personal protective equipment should be used, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Conclusion
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a high-value synthetic intermediate with a unique combination of reactive functional groups. Its utility is primarily driven by the nucleophilic enamine system and the presence of a pharmacokinetic-enhancing trifluoromethyl group. A firm grasp of its physicochemical properties, spectroscopic signatures, and reactivity profile allows chemists to effectively employ it in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
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Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate - ChemBK. (2024-04-09). Available at: [Link]
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Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate - MySkinRecipes. Available at: [Link]
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Chemical Properties of Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester (CAS 372-31-6) - Cheméo. Available at: [Link]
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Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate | C7H9F3O2 | CID 342470 - PubChem. Available at: [Link]
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Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate - PubChem. Available at: [Link]
